molecular formula C10H14N2O B2938464 2-(4-aminophenyl)-N-ethylacetamide CAS No. 107966-09-6

2-(4-aminophenyl)-N-ethylacetamide

Cat. No.: B2938464
CAS No.: 107966-09-6
M. Wt: 178.235
InChI Key: LKDUVXJFNWSXKG-UHFFFAOYSA-N
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Description

2-(4-Aminophenyl)-N-ethylacetamide ( 107966-09-6) is an organic compound with the molecular formula C 10 H 14 N 2 O and a molecular weight of 178.23 g/mol . This compound features both an acetamide group and a primary aromatic amine group on a phenyl ring, a structure that serves as a valuable intermediate in medicinal chemistry and drug design research. Compounds with similar N-phenylacetamide scaffolds are frequently investigated for their biological activities, particularly as antibacterial agents . The presence of the aniline and amide functional groups makes this molecule a versatile building block for the synthesis of more complex heterocyclic systems, such as thiazole-containing derivatives, which have shown promise in the development of new agrochemicals and pharmaceuticals . In research applications, derivatives of N-phenylacetamide have been synthesized and evaluated for their efficacy against various phytopathogenic bacteria, demonstrating the potential of this chemical class in the design of novel antibacterial agents . The mechanism of action for related active compounds has been studied, with some shown to cause damage to bacterial cell membranes, leading to the disruption of normal cellular functions . Furthermore, the structural features of this compound align with those used in the design of molecules that target enzymes, as seen in other sulfonamide-based acetamide compounds which act as inhibitors for carbonic anhydrase . Researchers utilize this chemical exclusively for laboratory research purposes. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-aminophenyl)-N-ethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-2-12-10(13)7-8-3-5-9(11)6-4-8/h3-6H,2,7,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDUVXJFNWSXKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CC1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 4 Aminophenyl N Ethylacetamide

Direct Amidation Approaches

Direct amidation involves the formation of an amide bond directly from a carboxylic acid and an amine with the elimination of a water molecule. While conceptually simple, these reactions often require forcing conditions or catalysis to overcome the formation of a non-reactive ammonium (B1175870) carboxylate salt. chemistrysteps.com

The direct condensation of a carboxylic acid with an amine is the most atom-economical method for amide synthesis. The primary challenge is the initial acid-base reaction between the carboxylic acid (2-(4-aminophenyl)acetic acid) and the amine (ethylamine), which forms a stable ammonium salt. High temperatures are typically required to drive the equilibrium towards the amide by removing water. mnstate.edu

Hydrothermal synthesis offers a non-mineral-catalyzed pathway for direct amide formation by reacting carboxylic acids and amines in water at elevated temperatures and pressures. sci-hub.seacs.org This method has been shown to produce a variety of amides in good yields over a period of hours. sci-hub.se For the synthesis of 2-(4-aminophenyl)-N-ethylacetamide, this would involve heating an aqueous solution of 2-(4-aminophenyl)acetic acid and ethylamine (B1201723) in a sealed vessel.

Studies on similar systems have demonstrated that amide yields can reach up to 90% at temperatures around 250 °C and pressures of 40 bar. sci-hub.seacs.org The reaction is typically conducted in fused silica (B1680970) glass tubes. sci-hub.se The relatively rapid formation of amides under these conditions suggests it is a feasible, albeit energy-intensive, method. sci-hub.se

Table 1: General Hydrothermal Amidation Conditions and Outcomes

Parameter Condition Expected Outcome Reference
Temperature 180-250 °C Increased reaction rate and dehydration sci-hub.seresearchgate.net
Pressure ~40 bar (Psat) Maintains liquid phase, influences equilibrium sci-hub.se
pH Near-neutral Optimal for reaction; strongly acidic or basic conditions inhibit amide formation sci-hub.seacs.org

This table presents generalized findings from hydrothermal synthesis studies and their applicability to the target synthesis.

To circumvent the high temperatures required for thermal condensation, various catalytic systems have been developed. These catalysts facilitate the dehydration process under milder conditions. The direct catalytic amidation generates only water as a benign byproduct, making it an environmentally favorable approach. acs.org

Catalytic systems applicable to the synthesis of this compound from 2-(4-aminophenyl)acetic acid and ethylamine include:

Heterogeneous Acid Catalysts: Solid acid catalysts like H-montmorillonite (H-mont) have been shown to be effective for the amidation of less nucleophilic arylamines. acs.org This suggests they could be highly effective for the amidation involving the more nucleophilic ethylamine.

Boron-Based Catalysts: Boronic acids and borate (B1201080) esters like B(OCH₂CF₃)₃ can mediate amidation by activating the carboxylic acid. The mechanism is thought to involve the formation of bicyclic active intermediates.

Metal Catalysts: Pincer-manganese(I) complexes have been used for the amidation of esters, and similar principles can apply to carboxylic acids. google.com

Table 2: Overview of Catalytic Systems for Direct Amidation

Catalyst Type Example General Conditions Key Feature
Heterogeneous Acid H-montmorillonite Toluene, 110 °C Reusable, tolerates various functional groups
Boron-Based Arylboronic acids, B(OCH₂CF₃)₃ MeCN, 80 °C Activates carboxylic acid, mild conditions

This table summarizes various catalytic systems reported for direct amidation reactions.

The direct condensation of a carboxylic acid and an amine is a reversible process that proceeds through several key steps:

Acid-Base Equilibrium: The reaction typically begins with a rapid and reversible acid-base reaction between the carboxylic acid (2-(4-aminophenyl)acetic acid) and the amine (ethylamine) to form an ammonium carboxylate salt. chemistrysteps.com

Nucleophilic Attack: For the amidation to proceed, the neutral amine must act as a nucleophile, attacking the carbonyl carbon of the neutral carboxylic acid. This step is often the rate-limiting step and is hindered by the formation of the unreactive carboxylate anion. sci-hub.se

Tetrahedral Intermediate: The nucleophilic attack forms a transient tetrahedral intermediate.

Dehydration: This intermediate then eliminates a molecule of water to form the final amide product. Under thermal conditions, the removal of water drives the reaction to completion. In catalytic systems, the catalyst facilitates this dehydration step.

Studies have shown that the reaction should occur between the neutral forms of the amine and the carboxylic acid. sci-hub.se This is supported by the observation that amide formation is strongly inhibited in highly acidic (pH <2) or basic (pH >12) solutions, where either the amine is fully protonated or the carboxylic acid is fully deprotonated. sci-hub.seacs.org

The kinetics of amidation are significantly influenced by the electronic and steric nature of the substituents on both the carboxylic acid and the amine.

On the Carboxylic Acid: The 2-(4-aminophenyl)acetic acid contains an electron-donating amino group (-NH₂) on the phenyl ring. Electron-donating groups generally decrease the electrophilicity of the carbonyl carbon, which can slow down the rate of nucleophilic attack by the amine. However, the phenylacetic acid structure itself, with its benzyl-like reactive group, has been associated with higher amide yields compared to benzoic acids in hydrothermal experiments. sci-hub.se

On the Amine: Ethylamine is a primary aliphatic amine. Aliphatic amines are generally more nucleophilic and less sterically hindered than aromatic amines, which facilitates a faster reaction. Studies comparing different amines in hydrothermal synthesis have shown that amines with electron-donating alkyl groups are better nucleophiles. sci-hub.se The rate constants for amidation are significantly affected by the amine's structure. acs.org

Table 3: Predicted Substituent Effects on the Synthesis of this compound

Reactant Substituent Electronic Effect Steric Effect Predicted Impact on Kinetics Reference
2-(4-aminophenyl)acetic acid 4-amino group Electron-donating (activating) Minimal May slightly decrease carbonyl electrophilicity researchgate.net
2-(4-aminophenyl)acetic acid Phenylacetic moiety Inductive/Resonance Moderate Generally enhances reactivity compared to benzoic acid sci-hub.se

This table analyzes the expected influence of substituents on the reaction to form the target compound, based on general principles of reaction kinetics.

To avoid the equilibrium limitations and harsh conditions of direct condensation, carboxylic acids can be converted into more reactive "activated" acyl donors. This approach typically involves a two-step process where the carboxylic acid is first activated and then reacted with the amine.

A common strategy involves the use of acyl chlorides. For the synthesis of this compound, this would likely proceed via the following route:

Protection/Starting Material Selection: Due to the reactivity of the amino group, the synthesis often starts with the corresponding nitro-substituted compound, 2-(4-nitrophenyl)acetic acid.

Acyl Chloride Formation: The 2-(4-nitrophenyl)acetic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the highly reactive acyl chloride, 2-(4-nitrophenyl)acetyl chloride. researchgate.net

Amidation: The acyl chloride is then reacted with ethylamine. This reaction is typically fast and high-yielding, often carried out at low temperatures in the presence of a non-nucleophilic base (like triethylamine (B128534) or pyridine) to scavenge the HCl byproduct. mnstate.edu

Nitro Group Reduction: The resulting nitro-amide, N-ethyl-2-(4-nitrophenyl)acetamide, is then reduced to the target compound, this compound. This reduction is commonly achieved through catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C). google.comresearchgate.net

Acid anhydrides can also be used as activated acyl donors in a similar fashion, reacting with amines to form amides and a carboxylic acid byproduct. libretexts.org

Amidation with Activated Acyl Donors

Acyl Halides and Anhydrides in Amide Synthesis

The reaction of an amine with an acyl chloride or anhydride (B1165640) is a classical and widely utilized method for amide bond formation. thieme-connect.de This approach can be applied to the synthesis of this compound, typically by reacting 4-aminophenylacetyl chloride or a related activated carboxylic acid derivative with ethylamine. The use of a tertiary base is often employed to neutralize the hydrogen halide byproduct. thieme-connect.de

In a related synthesis, acetic anhydride is used to acetylate 2-(4-nitrophenyl)ethanamine (B181158) in dichloromethane (B109758) at low temperatures, with triethylamine acting as a base scavenger. This method highlights the utility of anhydrides in forming the acetamide (B32628) functionality, which is a key structural feature of the target molecule. The mixed anhydride method, developed in the 1950s, offers another route where a carboxylic acid is activated by forming a mixed anhydride with another acid, such as diphenylphosphoric acid or various carboxylic acids, before reacting with an amine. highfine.com To minimize side reactions, sterically hindered carboxylic acids are often used to form the mixed anhydride. highfine.com

Coupling Reagent-Mediated Amidation Strategies

Modern organic synthesis frequently employs coupling reagents to facilitate amide bond formation under mild conditions. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and racemization. nih.govpeptide.com

For the synthesis of this compound, 4-aminophenylacetic acid would be treated with a coupling reagent and then ethylamine. Research has shown that using one equivalent of EDC and one equivalent of 4-dimethylaminopyridine (B28879) (DMAP) with a catalytic amount of HOBt can be effective for coupling electron-deficient amines. nih.gov Other prominent coupling reagents that could be employed include O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP). peptide.com

Coupling ReagentAdditive(s)Key Features
DCC, DICHOBt, DMAPCommonly used, though DCC byproduct can be problematic for purification. peptide.com
EDCHOBt, DMAPWater-soluble byproduct, useful for aqueous extractions. nih.govpeptide.com
HBTU, TBTUHOBtVery efficient with fast reaction times. peptide.com
PyAOPHighly effective for coupling N-methyl amino acids. peptide.com
DEPBTCauses very little epimerization. peptide.com

Enzymatic Synthesis Pathways

The demand for greener and more sustainable chemical processes has led to the exploration of biocatalytic methods for amide synthesis. rsc.org

Enzymes, particularly hydrolases operating in reverse, can catalyze the formation of amide bonds. rsc.org These reactions can often be performed in low-water systems to shift the equilibrium towards synthesis. rsc.org Nitrilases are another class of enzymes that have shown potential in synthesizing amides from nitriles. researchgate.net While direct enzymatic synthesis of this compound is not widely documented, related enzymatic amidations suggest its feasibility.

Lipases are a versatile class of enzymes capable of catalyzing amidation reactions. mdpi.comnih.gov For instance, lipase (B570770) B from Candida antarctica (often immobilized as Novozym 435) has been successfully used in the amidation of various carboxylic acids and amines. whiterose.ac.uk The synthesis of this compound could potentially be achieved by reacting 4-aminophenylacetic acid or its ester with ethylamine in the presence of a suitable lipase. Lipase-catalyzed reactions often exhibit high regioselectivity and can be performed under mild, solvent-free conditions. nih.govwhiterose.ac.uk For example, the lipase from Sphingomonas sp. has been shown to catalyze the amidation of phenylpropionic acid with benzylamine (B48309) in high yield. whiterose.ac.uk

EnzymeSubstratesKey Features
Lipase B from Candida antarctica (CAL-B/Novozym 435)Phenolic acids and alkyl aminesSolvent-free conditions, high yields (76-84%). whiterose.ac.uk
Lipase from Pseudomonas fluorescens(RS)-N-(4-(3-chloro-2-hydroxy-propoxy) phenyl) acetamideStereoselective acylation. mdpi.com
Lipase from Sphingomonas sp.Phenylpropionic acid and benzylamineFaster reaction with free acid than ester substrate. whiterose.ac.uk

Reduction-Based Syntheses of the 4-aminophenyl Moiety

An alternative and common strategy for synthesizing this compound involves the reduction of a nitro group precursor. This approach is particularly useful as nitration of aromatic rings is a well-established reaction.

Reduction of Nitro Precursors to Amino Groups

The synthesis often starts with a nitrated precursor, such as 2-(4-nitrophenyl)-N-ethylacetamide. The nitro group is then reduced to the corresponding amine to yield the final product. A widely used method for this transformation is catalytic hydrogenation. This typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst.

Palladium on carbon (Pd/C) is a very common and effective catalyst for this purpose. researchgate.net The reaction is often carried out in a solvent like methanol (B129727) or ethanol. researchgate.net For example, the reduction of 2-(4-nitrophenyl)ethanamine using 5% Pd/C in methanol under hydrogen pressure is a key step in a multi-step synthesis. Similarly, the reduction of (R)-2-[[2-(4-nitrophenyl)ethyl]amino]-1-phenylethyl alcohol monohydrochloride to its amino derivative is achieved using Pd/C as a catalyst. google.com

Other reducing agents and catalysts can also be employed. Raney Nickel is another effective catalyst for the hydrogenation of nitro groups. chemicalbook.com For instance, 2-(4-nitrophenyl)ethanamine can be reduced to 4-(2-aminoethyl)aniline in methanol using Raney Ni and hydrogen gas. chemicalbook.com Iron powder in acetic acid is another classical method for the reduction of aromatic nitro compounds.

Catalyst/ReagentSubstrate ExampleConditions
5% Pd/C2-(4-Nitrophenyl)ethanamineMethanol, 50 psi H₂.
10% Pd/C(S)-2,2,2-trifluoro-N-methyl-N-(1-(4-nitrophenyl)propan-2-yl)acetamideMethanol, H₂ balloon. nih.gov
Pd/CN-(4-nitrophenyl)-substituted benzamidesEthanol, H₂. researchgate.net
Raney Nickel2-(4-Nitrophenyl)ethanamineMethanol, 1 atm H₂. chemicalbook.com
Iron powder4-Nitrophenylacetic acidAcetic acid, 90–95°C.

Advanced Synthetic Methodologies and Innovations

Beyond traditional reductions, novel synthetic strategies offer conceptually different approaches to constructing amide-containing molecules like this compound.

Umpolung, or polarity reversal, describes a strategy in organic synthesis where the normal reactivity pattern of a functional group is inverted. dicp.ac.cn Conventional amide synthesis involves the reaction of a nucleophilic amine with an electrophilic carboxylic acid derivative. nih.gov Umpolung Amide Synthesis (UmAS) reverses this paradigm, employing a nucleophilic acyl donor and an electrophilic amine equivalent. nih.govnih.gov

This innovative method typically involves the reaction of an α-bromo nitroalkane, which serves as an acyl anion equivalent, with an amine. scispace.com The reaction is promoted by a halonium source, such as N-iodosuccinimide (NIS), under mildly basic conditions. scispace.com The key carbon-nitrogen bond-forming step is believed to involve the nucleophilic attack of a nitronate (formed from the α-bromo nitroalkane) on an N-haloamine intermediate. nih.gov This approach is notable for its ability to forge amide bonds under non-traditional conditions and can be highly effective for synthesizing complex amides and peptides, often without the epimerization issues that can plague classical methods. nih.gov

Mechanistic studies of Umpolung Amide Synthesis have revealed a fascinating bifurcation that depends on the reaction atmosphere. pnas.org The source of the oxygen atom in the final amide carbonyl group is determined by the presence or absence of molecular oxygen (O₂). nih.govacs.org

Anaerobic Pathway : When the reaction is performed under an inert atmosphere (e.g., argon), the oxygen atom in the amide product originates from one of the oxygen atoms of the starting nitroalkane. pnas.org This is proposed to occur via a nitro-nitrite isomerization of an intermediate radical pair, followed by hydrolysis to the amide. pnas.org

Aerobic Pathway : In the presence of oxygen, a different pathway becomes dominant. The carbon-centered radical intermediate can be trapped by O₂, leading to a peroxy intermediate. pnas.org Subsequent fragmentation delivers the amide, with the carbonyl oxygen being sourced from the atmospheric O₂. pnas.orgnih.gov

This discovery not only provided deep mechanistic insight but also enabled practical applications, such as the development of a protocol for ¹⁸O-labeling of amides by simply running the reaction under an ¹⁸O₂ atmosphere. nih.gov

Table 2: Comparison of Aerobic vs. Anaerobic Umpolung Amide Synthesis

Condition Oxygen Source for Amide Key Intermediate Co-products Ref.
Anaerobic (Argon atmosphere) Nitro Group of Substrate Alkyl Nitrite (B80452) Nitrite, Bromide pnas.org

| Aerobic (Oxygen atmosphere) | Gaseous O₂ | Alkyl Peroxy Radical | Bromonium Nitrate (B79036) (elements of) | pnas.orgacs.org |

This table summarizes the mechanistic dichotomy in Umpolung Amide Synthesis based on general studies.

Umpolung Amide Synthesis and Mechanistic Elucidation

Isotopic Labeling Studies in Umpolung Reactions (e.g., ¹⁸O-labeling)

Umpolung amide synthesis (UmAS) presents a non-traditional approach to amide bond formation by reversing the typical polarity of the reacting partners. researchgate.netvanderbilt.edu In this method, an α-halo nitroalkane reacts with an amine, where the amine acts as the electrophile and the carbon donor as the nucleophile. vanderbilt.edu Mechanistic studies using ¹⁸O-labeling have been crucial in elucidating the reaction pathways. researchgate.netvanderbilt.edunih.gov

Research has revealed that umpolung amide synthesis can proceed through two distinct, competing pathways: an anaerobic and an aerobic route. vanderbilt.edunih.gov

Anaerobic Pathway: In the absence of oxygen, a nitro-nitrite isomerization occurs, where one of the oxygen atoms from the nitro group is incorporated into the final amide carbonyl. nih.govpnas.org This was confirmed by experiments using ¹⁸O-labeled nitroalkanes under anaerobic conditions, which showed a high degree of isotope conservation in the amide product. researchgate.net

Aerobic Pathway: In the presence of atmospheric oxygen (O₂), the reaction can be diverted. A carbon radical intermediate, formed after homolytic nitro-carbon fragmentation, is trapped by O₂. nih.gov This makes molecular oxygen the source of the amide carbonyl oxygen. This discovery has led to a straightforward method for preparing ¹⁸O-labeled amides by simply conducting the reaction under an atmosphere of ¹⁸O₂ gas. nih.govpnas.org

These isotopic labeling studies have not only provided deep mechanistic insights but also offered a practical method for the site-selective introduction of ¹⁸O into amides, a valuable tool for various biochemical and mechanistic investigations. vanderbilt.edunih.gov

Photoredox and Electrochemical Methods for Amide Synthesis

Modern synthetic chemistry has increasingly embraced photoredox and electrochemical methods for their ability to generate highly reactive intermediates under mild conditions. mdpi.comnih.gov Both techniques rely on single-electron transfer (SET) processes to activate substrates and forge new bonds, offering alternatives to traditional, often harsh, synthetic protocols. nih.govlongdom.org

Photoredox Catalysis utilizes a photocatalyst that, upon absorbing light, becomes a potent oxidant or reductant. nih.govlongdom.org This excited-state catalyst can then engage in an electron transfer with a substrate to generate a radical intermediate, which subsequently participates in the desired bond-forming reaction. longdom.org Organic photoredox catalysts, such as 9-mesityl-10-methylacridinium (B1239669) tetrafluoroborate (B81430) (Mes-Acr-MeBF₄), have been employed for metal- and additive-free amide bond formation under visible light, demonstrating high yields and excellent functional group tolerance. organic-chemistry.org These methods are often compatible with air and water, highlighting their green chemistry credentials. organic-chemistry.org

Electrochemical Synthesis achieves substrate activation by direct electron transfer at an electrode surface. mdpi.comnih.gov By controlling the applied potential, specific redox events can be precisely initiated. Both photoredox and electrochemical approaches can generate key amidyl radicals for C-N bond formation. mdpi.comresearchgate.net For instance, dehydrogenative lactamization has been achieved using both methods, where an amidyl radical is generated and then undergoes cyclization. mdpi.comresearchgate.net While the mechanisms share similarities, the specific reaction conditions and substrate scopes can differ, making the two methods complementary. mdpi.com

A key advantage of these methods is their ability to use no external oxidant or to use readily available oxygen as the oxidant, which contrasts with many classical methods that require stoichiometric and often wasteful oxidizing agents. mdpi.com

Multicomponent Reactions Leading to this compound Scaffolds

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials. This approach is highly valued for its ability to rapidly generate molecular complexity from simple precursors.

While a specific MCR for the direct synthesis of this compound is not prominently described, various MCRs are known to produce complex heterocyclic scaffolds that can incorporate substructures similar to the target molecule. researchgate.netresearchgate.net For example, MCRs have been used to synthesize 1,4-dihydropyridine (B1200194) derivatives from an aminophenyl-containing reactant, various aldehydes, and an active methylene (B1212753) compound like ethyl acetoacetate. researchgate.net Such strategies highlight the potential for developing a convergent synthesis towards complex amides. The development of MCRs for the synthesis of diverse heterocyclic scaffolds, such as 1,3-oxazines, often involves the in-situ formation of imines followed by tandem reactions, demonstrating the power of this approach in building complex molecular architectures. researchgate.netnih.gov

Sustainable and Green Chemistry Approaches in Amide Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, with a focus on minimizing waste, energy consumption, and the use of hazardous substances. sioc-journal.cnucl.ac.uk The synthesis of amides, being one of the most frequently performed reactions in the pharmaceutical and chemical industries, is a prime area for the application of these principles. ucl.ac.ukrsc.org

Atom Economy and Reaction Efficiency

Atom economy is a central concept in green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. bohrium.comunc.edu Traditional amide synthesis often relies on stoichiometric coupling reagents, which leads to poor atom economy and the generation of significant amounts of waste. ucl.ac.ukunc.edu

In contrast, modern catalytic methods offer much higher atom economy. For instance, the direct catalytic amidation of carboxylic acids and amines, where water is the only byproduct, is an ideal but challenging transformation. bohrium.com Significant progress has been made in developing catalytic systems that can achieve this, including those based on transition metals and boron-based catalysts. bohrium.com Other atom-economical approaches include:

Redox-neutral transformations: A ruthenium-catalyzed reaction of alcohols and nitriles to form amides proceeds with 100% atom economy, producing no byproducts. chemistryviews.org

Catalytic amidation of esters: Transition-metal-free protocols using reagents like NaOtBu have been developed for the direct amidation of unactivated esters, offering an environmentally friendly alternative. rsc.org

Cobalt-catalyzed hydroamidation: An earth-abundant cobalt catalyst has been used for the 100% atom-economical synthesis of amides from alkenes and amines under mild, light-promoted conditions. unc.edu

Table 1: Comparison of Atom Economy in Amide Synthesis Methods

Method Reagents Byproducts Atom Economy
Traditional Coupling Carboxylic Acid, Amine, Coupling Agent (e.g., HATU) Stoichiometric waste from coupling agent Low
Catalytic Direct Amidation Carboxylic Acid, Amine, Catalyst Water High
Alcohol + Nitrile Alcohol, Nitrile, Ru-catalyst None 100% chemistryviews.org
Alkene + Amine Alkene, Amine, Co-catalyst None 100% unc.edu

This table provides a generalized comparison. Specific atom economies will vary based on the molecular weights of reactants and products.

Solvent Selection and Environmentally Benign Conditions

The choice of solvent is a critical factor in the environmental impact of a chemical process. scispace.com Many traditional amide syntheses employ dipolar aprotic solvents like DMF, NMP, and DMAc, or chlorinated solvents like DCM. rsc.orgscispace.com These solvents are facing increasing regulatory scrutiny due to toxicity concerns and pose disposal challenges. scispace.com

Green chemistry encourages the use of safer, more sustainable solvents. Research has focused on identifying and validating greener alternatives for amide synthesis: rsc.orgbohrium.com

Biomass-derived solvents: Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and γ-valerolactone have been identified as effective and more environmentally benign replacements for conventional solvents in amide coupling reactions. bohrium.comacs.org

Ethers and Carbonates: Solvents such as methyl tert-butyl ether (MTBE) and diethyl carbonate (DEC) have also been shown to be suitable for certain types of amide synthesis, such as the Buchwald-Hartwig cross-coupling of amides. acs.orgacs.org

Solvent-free conditions: Whenever possible, performing reactions without a solvent is ideal. rsc.org Light-promoted, cobalt-catalyzed amide synthesis has been shown to proceed even in the absence of a reaction solvent. unc.edu

Water: While challenging due to solubility issues, water is the ultimate green solvent, and efforts are ongoing to develop amide synthesis methods that can be performed in aqueous media. bohrium.com

The move towards greener solvents and reaction conditions is essential for making the synthesis of amides, and by extension compounds like this compound, more sustainable in the long term. dst.gov.inrsc.org

Table 2: Green Solvent Alternatives for Amide Synthesis

Conventional Solvent Green Alternative(s) Rationale for Change
DMF, NMP, DMAc 2-MeTHF, CPME, γ-Valerolactone Reduced toxicity, derived from renewable resources bohrium.comacs.org
Dichloromethane (DCM) Ethyl acetate (B1210297), MTBE, 2-MeTHF Lower environmental impact, reduced health hazards scispace.com
Toluene p-Cymene Lower toxicity, derived from biomass bohrium.com

Spectroscopic Characterization and Structural Elucidation of 2 4 Aminophenyl N Ethylacetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and correlations, a complete structural picture can be assembled.

The ¹H NMR spectrum of 2-(4-aminophenyl)-N-ethylacetamide is expected to show distinct signals for each unique proton environment. The aromatic region will feature a characteristic AA'BB' system for the 1,4-disubstituted benzene (B151609) ring. The ethyl group will present as a quartet and a triplet due to spin-spin coupling, while the methylene (B1212753) bridge between the phenyl ring and the carbonyl group will appear as a singlet. The amine (-NH₂) and amide (-NH) protons will also produce signals, though their chemical shift can be variable and they may exhibit broader peaks.

Predicted ¹H NMR chemical shifts are presented below. It is important to note that actual experimental values can vary based on the solvent and concentration.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-CH₂- (Ethyl)~3.2Quartet (q)2H
-CH₃ (Ethyl)~1.1Triplet (t)3H
-CH₂- (Acetyl)~3.4Singlet (s)2H
Aromatic (ortho to -NH₂)~6.6Doublet (d)2H
Aromatic (ortho to -CH₂)~7.0Doublet (d)2H
-NH- (Amide)~7.8Triplet (t, broad)1H
-NH₂ (Amine)~3.6Singlet (s, broad)2H

Note: Data in the table is based on predictive models and general principles of NMR spectroscopy; it is not derived from experimental measurement.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, a total of 8 distinct carbon signals are expected in the broadband-decoupled spectrum, corresponding to the 10 carbon atoms in the molecule (with two pairs of aromatic carbons being chemically equivalent). The carbonyl carbon will appear significantly downfield, while the aliphatic and aromatic carbons will have characteristic chemical shifts.

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O (Amide)~170
C (Aromatic, attached to -NH₂)~145
C (Aromatic, attached to -CH₂)~128
CH (Aromatic, ortho to -CH₂)~130
CH (Aromatic, ortho to -NH₂)~115
-CH₂- (Acetyl)~44
-CH₂- (Ethyl)~35
-CH₃ (Ethyl)~15

Note: Data in the table is based on predictive models and general principles of NMR spectroscopy; it is not derived from experimental measurement.

Two-dimensional (2D) NMR experiments are crucial for confirming the connectivity of atoms within the molecule. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment would show correlations between protons that are coupled to each other, typically through two or three bonds. researchgate.net Key expected correlations for this compound include:

The ethyl group's -CH₂- protons (~3.2 ppm) with its -CH₃ protons (~1.1 ppm).

The aromatic protons ortho to the -NH₂ group (~6.6 ppm) with the aromatic protons ortho to the -CH₂- group (~7.0 ppm).

The amide -NH proton (~7.8 ppm) with the adjacent ethyl -CH₂- protons (~3.2 ppm).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to their attached carbons. libretexts.orgnanalysis.com It would confirm the assignments made in the 1D spectra by showing cross-peaks for each C-H bond:

δ(H) ~3.2 ppm with δ(C) ~35 ppm (-CH₂- of ethyl).

δ(H) ~1.1 ppm with δ(C) ~15 ppm (-CH₃ of ethyl).

δ(H) ~3.4 ppm with δ(C) ~44 ppm (-CH₂- of acetyl).

δ(H) ~6.6 ppm with δ(C) ~115 ppm (aromatic CH ortho to -NH₂).

δ(H) ~7.0 ppm with δ(C) ~130 ppm (aromatic CH ortho to -CH₂).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons, which is vital for connecting the molecular fragments. hmdb.cauni.lu Key correlations would include:

The ethyl -CH₃ protons (~1.1 ppm) to the ethyl -CH₂- carbon (~35 ppm) and the amide carbonyl carbon (~170 ppm).

The acetyl -CH₂- protons (~3.4 ppm) to the amide carbonyl carbon (~170 ppm) and the aromatic carbons at the point of attachment (~128 ppm) and ortho to it (~130 ppm).

The aromatic protons showing correlations to various other carbons in the ring, confirming the substitution pattern.

For this compound in its crystalline or solid form, solid-state NMR (ssNMR) would provide valuable structural information not accessible in solution. Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by factors such as molecular packing and conformation in the solid state. researchgate.netiucr.org

Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) would be employed to obtain high-resolution spectra of carbons. iucr.org The ssNMR spectrum could reveal the presence of multiple, non-equivalent molecules in the crystal's asymmetric unit, which would manifest as a splitting of signals observed as single peaks in solution. iucr.org Furthermore, ssNMR is a powerful tool for studying polymorphism, where a single compound can exist in multiple crystalline forms with different physical properties. Each polymorph would yield a distinct ssNMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound, common ionization techniques like Electrospray Ionization (ESI) would likely produce a protonated molecular ion [M+H]⁺.

The fragmentation of this ion would be expected to occur at the most labile bonds. Common fragmentation pathways for related primary aromatic amines and amides include the loss of neutral molecules. hnxb.org.cn For instance, cleavage of the amide bond could lead to fragment ions corresponding to the ethylamine (B1201723) portion or the aminophenylacetyl portion of the molecule.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. thermofisher.comnih.govnih.gov This is a critical step in confirming the identity of a newly synthesized compound. The monoisotopic mass of this compound (C₁₀H₁₄N₂O) is 178.11061 Da. chem960.comuni.lu HRMS analysis would aim to detect the protonated molecule, [M+H]⁺.

IonCalculated Exact Mass (m/z)
[C₁₀H₁₄N₂O + H]⁺179.11789

Note: The calculated exact mass is based on the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O).

The experimental observation of an ion with this exact mass-to-charge ratio, within a very low tolerance (typically <5 ppm), would provide strong evidence for the elemental formula C₁₀H₁₅N₂O⁺, thus confirming the molecular formula of the parent compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting pieces. unt.edu In a typical MS/MS experiment, precursor ions of this compound are selected in the first stage of the mass spectrometer. These selected ions are then subjected to collision-induced dissociation (CID), where they collide with neutral gas molecules, such as argon or xenon, causing them to break apart into smaller product ions. unt.edu

The fragmentation pattern is highly dependent on the initial structure of the molecule. For this compound, a secondary amide, common fragmentation pathways would involve cleavage of the amide bond and bonds adjacent to the aromatic ring and the amine group. A significant fragmentation pathway for amines often involves the cleavage of the C-C bond alpha to the nitrogen atom. libretexts.org This process leads to the formation of a stable resonance-stabilized cation. The specific fragments observed in the MS/MS spectrum provide a detailed "fingerprint" of the molecule, allowing for its unambiguous identification and structural confirmation. researchgate.netlifesciencesite.com

Electrospray Ionization Mass Spectrometry (ESI-MS) Applications

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like this compound. rsc.orgresearchgate.net In ESI-MS, a solution of the analyte is sprayed through a highly charged capillary, creating a fine mist of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte.

For this compound, ESI-MS in positive ion mode would typically show a prominent peak corresponding to the protonated molecule [M+H]⁺. The high sensitivity of ESI-MS allows for the detection of the compound even at very low concentrations. researchgate.net The technique can also be coupled with liquid chromatography (LC) for the separation and analysis of complex mixtures, which is particularly useful in impurity profiling and metabolite identification. nih.gov

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)

Matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is another soft ionization technique that is often used for the analysis of larger biomolecules, but it can also be applied to smaller organic molecules. nih.gov In MALDI-MS, the analyte is co-crystallized with a matrix compound, such as sinapic acid or 2,5-dihydroxybenzoic acid. nih.govcovalx.com A pulsed laser is then used to irradiate the sample, causing the matrix to absorb the laser energy and desorb, carrying the analyte molecules into the gas phase as ions.

While less common for a molecule of this size compared to ESI-MS, MALDI-MS can provide complementary information. It is particularly useful for samples that are difficult to analyze by ESI-MS due to solubility or ionization issues. nih.gov Chemical derivatization can sometimes be employed to enhance the sensitivity of MALDI-MS for smaller molecules. nih.gov

Vibrational and Electronic Spectroscopy

Infrared (IR) Spectroscopy (FTIR) for Functional Group Identification

Fourier-transform infrared (FTIR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. innovatechlabs.com It works by measuring the absorption of infrared radiation by the sample, which causes the bonds within the molecule to vibrate at specific frequencies. wiley-vch.de

The FTIR spectrum of this compound would exhibit several characteristic absorption bands:

N-H Stretching: As a secondary amide and a primary amine, a key feature would be the N-H stretching vibrations. libretexts.org Secondary amides typically show a single, sharp band in the region of 3300-3500 cm⁻¹. pressbooks.pub The primary amine group (NH₂) will also show stretching vibrations in this region.

C=O Stretching (Amide I): A strong and sharp absorption band, known as the Amide I band, is expected in the range of 1630-1680 cm⁻¹ due to the carbonyl (C=O) group of the amide. spectroscopyonline.com

N-H Bending (Amide II): Another characteristic band for secondary amides is the Amide II band, which arises from N-H bending and C-N stretching vibrations, typically appearing between 1510 and 1570 cm⁻¹.

Aromatic C-H and C=C Stretching: The phenyl ring will give rise to C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. researchgate.net

C-N Stretching: The C-N stretching vibrations of the amide and the aromatic amine will appear in the fingerprint region, typically between 1250 and 1350 cm⁻¹. researchgate.net

These characteristic absorption bands provide strong evidence for the presence of the amine, amide, and phenyl functional groups within the molecule.

Vibrational Mode Expected Wavenumber (cm⁻¹) Functional Group
N-H Stretch3300-3500Primary Amine, Secondary Amide
Aromatic C-H Stretch>3000Phenyl Ring
C=O Stretch (Amide I)1630-1680Amide
Aromatic C=C Stretch1450-1600Phenyl Ring
N-H Bend (Amide II)1510-1570Secondary Amide
C-N Stretch1250-1350Amine, Amide

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. bbec.ac.in The absorption of this energy promotes electrons from a lower energy ground state to a higher energy excited state. matanginicollege.ac.in

The UV-Vis spectrum of this compound is expected to show absorptions characteristic of a substituted benzene ring. The presence of the aminophenyl group, which is a chromophore, will lead to π → π* transitions. bbec.ac.in These transitions in conjugated systems typically result in absorption maxima at longer wavelengths (a bathochromic shift) compared to unsubstituted benzene. msu.edu The exact position and intensity of the absorption maxima (λ_max) can be influenced by the solvent polarity. matanginicollege.ac.in Generally, molecules with conjugated systems of double bonds absorb in the UV-Vis region. msu.edu

Electronic Transition Expected Wavelength Range (nm) Chromophore
π → π200-400Phenyl Ring and Amide
n → π>250Carbonyl Group

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a light scattering technique that provides information about molecular vibrations, similar to IR spectroscopy. wiley-vch.de However, the selection rules for Raman and IR are different. While IR absorption requires a change in the dipole moment of a bond during vibration, Raman scattering requires a change in the polarizability. photothermal.com This makes Raman spectroscopy particularly sensitive to non-polar bonds and symmetric vibrations. photothermal.com

For this compound, the Raman spectrum would provide complementary information to the IR spectrum. Key features would include:

Aromatic Ring Vibrations: The symmetric "breathing" mode of the phenyl ring, which is often weak or absent in the IR spectrum, would be a strong band in the Raman spectrum.

C=C and C-C Stretching: The C=C stretching vibrations of the aromatic ring and the C-C single bond stretches will also be visible. spectroscopyonline.com

C-N Stretching: The C-N stretching vibrations will also be present in the Raman spectrum. researchgate.net

The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule, aiding in its structural elucidation. s-a-s.org

Vibrational Mode Expected Raman Shift (cm⁻¹) Functional Group
Aromatic Ring Breathing~1000Phenyl Ring
C=C Stretch1580-1620Phenyl Ring
C-N Stretch1250-1350Amine, Amide

Chromatographic Techniques for Analysis and Purity Assessment

The purity and identity of synthesized chemical compounds are critical for their application in research and development. Chromatographic techniques are indispensable tools for the separation, identification, and quantification of substances within a mixture. For this compound, a variety of chromatographic methods are employed to assess its purity, identify potential impurities, and confirm its chemical structure. These methods leverage differential partitioning of the analyte between a stationary phase and a mobile phase to achieve separation.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a rapid, simple, and inexpensive chromatographic technique used for monitoring reaction progress, identifying compounds, and determining their purity. In the analysis of this compound, TLC is typically performed on glass plates pre-coated with a thin layer of a stationary phase, such as silica (B1680970) gel. biorxiv.orgresearchgate.net

The separation is based on the compound's affinity for the stationary phase versus the mobile phase. A spot of the compound dissolved in a suitable solvent is applied to the plate, which is then placed in a sealed chamber containing a solvent system (the mobile phase). As the mobile phase ascends the plate via capillary action, the compound travels up the plate at a rate dependent on its polarity and interactions with the stationary and mobile phases. For a related compound, N-(4-aminophenyl) acetamide (B32628), a mobile phase of ethylacetate-hexane (50:50) has been used with a silica gel stationary phase. researchgate.net Visualization of the separated spots is often achieved under UV light, typically at 254 nm, where the aromatic ring of the compound can quench fluorescence. biorxiv.orgresearchgate.net

The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a specific compound under defined conditions. By comparing the Rf value of the synthesized compound to that of a reference standard, its identity and purity can be preliminarily assessed.

Table 1: Typical TLC Parameters for Analysis of Aromatic Amides

Parameter Description Example
Stationary Phase The solid adsorbent layer on the plate. Silica gel 60 F254 biorxiv.org
Mobile Phase The solvent system that moves up the plate. Ethyl acetate (B1210297) / Hexane (various ratios) researchgate.netclockss.org, Dichloromethane (B109758) / Methanol (B129727) nih.gov
Visualization Method used to see the separated spots. UV light (254 nm) biorxiv.orgresearchgate.net

| Retention Factor (Rf) | Ratio of distances traveled by spot and solvent. | Varies with exact mobile phase composition. clockss.org |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a test sample. It is particularly suitable for volatile and thermally stable compounds like this compound, or those that can be made volatile through chemical derivatization.

In a typical GC-MS analysis, the sample is first vaporized and injected into the gas chromatograph. It travels through a capillary column containing the stationary phase, and separation occurs based on the compound's boiling point and affinity for the stationary phase. As the separated components exit the column, they enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting ions are sorted by their mass-to-charge (m/z) ratio, generating a unique mass spectrum that acts as a molecular "fingerprint". This allows for high-confidence structural identification. For related amine compounds, derivatization with reagents like heptafluorobutyric anhydride (B1165640) (HFBA) may be employed to improve volatility and chromatographic behavior. jfda-online.com

Table 2: Predicted Mass Spectrometry Data for this compound

Adduct m/z
[M+H]+ 179.11789
[M+Na]+ 201.09983
[M-H]- 177.10333
[M]+ 178.11006

Data sourced from PubChemLite, predicted using CCSbase. uni.lu

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity assessment and quantification of pharmaceutical compounds, including various acetamides. clearsynth.com It offers high resolution, sensitivity, and precision. For non-volatile or thermally labile compounds, HPLC is the method of choice over GC. The analysis of this compound would typically employ a reverse-phase HPLC method.

In reverse-phase HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and/or methanol with water or an aqueous buffer. science.govresearchgate.net The compound is dissolved in a suitable solvent and injected into the HPLC system. It is then pumped through the column with the mobile phase. Separation is achieved based on the hydrophobic interactions between the compound and the stationary phase. Less polar compounds are retained longer on the column. The purity of related compounds is often determined to be greater than 98%. kmpharma.in

The separated components are detected as they exit the column, most commonly by a UV-Vis detector set at a wavelength where the analyte absorbs strongly. The retention time is used for identification, and the peak area is proportional to the concentration, allowing for accurate quantification and purity determination. Stability-indicating HPLC methods can also be developed to separate the main compound from any degradation products formed under stress conditions like acid, base, or oxidation. science.govresearchgate.net

Table 3: Example HPLC Conditions for Analysis of Related Compounds

Parameter Description
Column Phenomenex C18 (250 x 4.6 mm, 5 µm) science.gov
Mobile Phase Acetonitrile : Methanol : 0.032 M Ammonium (B1175870) Acetate (55:05:40, v/v/v) science.gov
Flow Rate 1.0 mL/min science.gov
Detection Photodiode Array (PDA) at 275 nm science.gov

| Purity Assessment | Impurities are detected and quantified relative to the main peak. nih.gov |

Computational Chemistry and Theoretical Investigations of 2 4 Aminophenyl N Ethylacetamide

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. nih.gov For 2-(4-aminophenyl)-N-ethylacetamide, DFT calculations offer a detailed understanding of its fundamental chemical characteristics. These calculations are typically performed using specific functionals and basis sets, such as B3LYP with a 6-31G(d,p) basis set, to ensure accurate predictions of the molecule's geometric and electronic properties. crimsonpublishers.com

Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Molecular Orbitals)

The electronic structure of a molecule is fundamental to its chemical reactivity. Key aspects of this are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical stability and reactivity. physchemres.org

Global reactivity descriptors, which provide further insight into the molecule's reactivity, can be derived from the HOMO and LUMO energies. These descriptors include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -E_LUMO).

Electronegativity (χ): The ability of an atom to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): The resistance to change in electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow (ω = μ² / 2η, where μ is the chemical potential, μ = -χ).

ParameterFormulaSignificance
Ionization Potential (I)I ≈ -E_HOMOEnergy required to remove an electron.
Electron Affinity (A)A ≈ -E_LUMOEnergy released when an electron is added.
Electronegativity (χ)χ = (I + A) / 2Ability of an atom to attract electrons.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S)S = 1 / ηMeasure of the capacity of an atom or group of atoms to accept electrons.
Electrophilicity Index (ω)ω = μ² / 2ηA measure of the energy lowering due to maximal electron flow.

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. avogadro.cc The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values.

Typically, red regions indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue regions denote areas of low electron density and positive electrostatic potential, indicating sites prone to nucleophilic attack. Green and yellow areas represent regions of intermediate potential. researchgate.net For this compound, the MEP map would likely show a negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the amino group, making them potential sites for electrophilic interaction. The hydrogen atoms of the amino group and the amide group would likely exhibit a positive potential, identifying them as sites for nucleophilic interaction. mongoliajol.info

Vibrational Frequency Calculations and Spectroscopic Correlation

Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. acs.org These calculations, often carried out using DFT methods, help in the assignment of experimentally observed vibrational bands to specific molecular motions. researchgate.net The calculated frequencies are typically scaled to correct for anharmonicity and the approximations inherent in the computational method. researchgate.net

For this compound, key vibrational modes would include:

N-H stretching vibrations of the primary amine and the secondary amide.

C=O stretching of the amide group.

C-N stretching vibrations.

Aromatic C-H and C-C stretching vibrations.

CH2 and CH3 stretching and bending modes of the ethyl group.

Comparing the calculated vibrational spectra with experimental data allows for a detailed understanding of the molecule's structure and bonding. researchgate.net For instance, a redshift (lowering of frequency) in the calculated N-H stretching frequency compared to the experimental value can indicate the presence of hydrogen bonding. researchgate.net

Vibrational ModeTypical Wavenumber Range (cm⁻¹)
N-H Stretch (Amine)3300-3500
N-H Stretch (Amide)3200-3400
C-H Stretch (Aromatic)3000-3100
C-H Stretch (Aliphatic)2850-3000
C=O Stretch (Amide)1630-1680
C-N Stretch1250-1350

Solvent Effects on Electronic Structure and Reactivity

The surrounding solvent can significantly influence the electronic structure and reactivity of a molecule. weebly.com Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of a solvent on the properties of this compound. nih.gov

Molecular Modeling and Dynamics

Molecular modeling and dynamics simulations provide insights into the conformational flexibility and dynamic behavior of molecules.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, several conformers with different energies may exist. nih.gov

Computational methods can be used to identify stable conformers and to calculate their relative energies, thus constructing a potential energy landscape. researchgate.net This landscape reveals the most stable conformations and the energy barriers between them. The stability of different conformers is determined by a balance of factors, including steric hindrance, electrostatic interactions, and intramolecular hydrogen bonding. nih.gov For example, in molecules with similar functional groups, intramolecular hydrogen bonding between a hydroxyl group and a π-electron system has been shown to be a significant factor in conformational preference. nih.gov Molecular dynamics simulations can further explore the conformational space and the transitions between different conformations over time, providing a dynamic picture of the molecule's behavior. plos.org

Molecular Docking Studies (focused on general molecular recognition principles, not specific disease targets)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies can elucidate the fundamental principles of its molecular recognition without focusing on a specific biological target. These studies reveal how the molecule's structural features govern its non-covalent interactions.

The key functional groups of this compound that dictate its interaction profile are the primary aromatic amine (-NH2), the phenyl ring, and the N-ethylacetamide moiety. The principles of molecular recognition for this compound are based on the following interactions:

Hydrogen Bonding: The primary amine group is a potent hydrogen bond donor. The amide group is bifunctional, with the N-H bond acting as a hydrogen bond donor and the carbonyl oxygen (C=O) serving as a strong hydrogen bond acceptor. nih.gov A typical hydrogen bond between an amide carbonyl and an amine donor is about 2.9 Å in length. nih.gov

Aromatic Interactions: The central phenyl ring can engage in several types of interactions. These include π-π stacking, where it interacts with other aromatic residues, and cation-π interactions, where the electron-rich face of the ring interacts favorably with a cation. cambridgemedchemconsulting.com Additionally, the hydrogens of the aromatic ring can interact with heteroatoms like oxygen or sulfur. cambridgemedchemconsulting.com

Hydrophobic Interactions: The ethyl group attached to the amide nitrogen and the methylene (B1212753) bridge (-CH2-) provide hydrophobic character, allowing for favorable interactions with nonpolar pockets in a binding site.

In a hypothetical docking simulation within a generic binding pocket, this compound would orient itself to maximize these interactions. The aromatic amine and amide N-H would seek out hydrogen bond acceptors like carboxylate or carbonyl oxygens in receptor side chains. The amide carbonyl would preferentially interact with hydrogen bond donors such as the hydroxyl groups of serine or tyrosine, or amide protons in a protein backbone. nih.gov The phenyl ring would likely orient itself parallel to an aromatic side chain (e.g., phenylalanine, tyrosine, tryptophan) for π-π stacking or position itself near a positively charged group (e.g., protonated lysine (B10760008) or arginine) to form a stabilizing cation-π interaction. acs.org

Molecular Dynamics Simulations for Conformational Flexibility

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules by simulating the atomic motions over time. researchgate.net For this compound, MD simulations can reveal the range of shapes the molecule can adopt in solution, its dynamic behavior, and the energetic favorability of different conformations. mdpi.comroyalsocietypublishing.org

The conformational flexibility of this molecule is primarily determined by the rotation around several single bonds:

Ar-CH2 Bond: Rotation around the bond connecting the phenyl ring to the methylene group.

CH2-C=O Bond: Rotation around the bond linking the methylene bridge to the carbonyl carbon.

C-N Amide Bond: While the amide bond has significant double-bond character due to resonance, which restricts free rotation, torsional fluctuations are still important.

N-CH2 (Ethyl) Bond: Rotation around the bond between the amide nitrogen and the ethyl group.

CH2-CH3 (Ethyl) Bond: Rotation of the terminal methyl group.

An MD simulation would be initiated from an energy-minimized structure of the molecule. By solving Newton's equations of motion for the system over a defined period (from nanoseconds to microseconds), a trajectory is generated that maps the positions and velocities of all atoms. Analysis of this trajectory, for instance by plotting the torsional angles of the key rotatable bonds over time, would reveal the preferred dihedral angles and the energy barriers for conversion between different conformational states (rotamers). This provides a detailed picture of the molecule's flexibility, showing which parts are rigid and which are mobile, ultimately defining the three-dimensional shapes available for interaction with other molecules. researchgate.net

Topological and Physicochemical Descriptor Calculations

Molecular descriptors are numerical values that encode chemical information and topological characteristics of a molecule. These descriptors are essential in quantitative structure-activity relationship (QSAR) studies and for predicting the physicochemical properties of a compound.

Calculation of Molecular Descriptors (e.g., TPSA, LogP, Rotatable Bonds)

A variety of molecular descriptors can be calculated for this compound to profile its likely behavior. Key descriptors include those related to polarity, lipophilicity, and size. Based on its structure, the following descriptors have been computed:

Descriptor NameValue/DescriptionSource
Molecular Formula C10H14N2OPubChemLite uni.lu
Monoisotopic Mass 178.11061 DaPubChemLite uni.lu
XlogP (predicted) 0.8PubChemLite uni.lu
Topological Polar Surface Area (TPSA) 55.1 ŲPubChem nih.gov
Number of Rotatable Bonds 4-
Hydrogen Bond Donors 2 (one -NH2 group, one -NH- group)-
Hydrogen Bond Acceptors 2 (one -N- atom, one =O atom)-

XlogP is a measure of lipophilicity, with a value of 0.8 suggesting the molecule has a slight preference for a nonpolar environment over a polar one. The Topological Polar Surface Area (TPSA) of 55.1 Ų indicates moderate polarity, which influences properties like membrane permeability. The presence of four rotatable bonds confirms the molecule's conformational flexibility, as explored in MD simulations. The counts of hydrogen bond donors and acceptors quantify its potential for forming the hydrogen bonds discussed in the molecular docking section.

Prediction of Spectroscopic Parameters

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are widely used to predict spectroscopic parameters with a high degree of accuracy. github.io For this compound, DFT calculations can provide theoretical ¹H and ¹³C NMR chemical shifts, which are invaluable for structural elucidation.

The prediction process typically involves:

Generating a low-energy 3D conformation of the molecule.

Performing a geometry optimization at a chosen level of theory (e.g., B3LYP functional with a basis set like 6-31G(d)). github.io

Calculating the NMR shielding tensors for the optimized geometry using a method like Gauge-Independent Atomic Orbital (GIAO).

Converting the calculated absolute shielding values to chemical shifts (δ) by referencing them against a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory.

For this compound, the predicted ¹H NMR spectrum would feature distinct signals:

Aromatic Protons: Two sets of doublets in the aromatic region (approx. δ 6.5-7.5 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring.

Amine Protons: A broad singlet for the -NH2 protons.

Methylene Protons (-CH2-CO): A singlet around δ 3.5 ppm.

Amide Proton (-NH-): A broad triplet, coupled to the adjacent ethyl -CH2- group.

Ethyl Group Protons: A quartet for the -CH2- group and a triplet for the terminal -CH3 group in the aliphatic region (approx. δ 1.0-3.5 ppm).

Similarly, the ¹³C NMR spectrum would show distinct peaks for the carbonyl carbon (δ > 170 ppm), the aromatic carbons (δ 115-150 ppm), and the aliphatic carbons of the methylene bridge and ethyl group (δ 15-50 ppm).

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is instrumental in elucidating reaction mechanisms, providing detailed information about the energy landscape of a chemical transformation. This includes the identification of intermediates, transition states, and the calculation of activation energies.

Transition State Analysis and Reaction Pathways

A plausible synthetic route to this compound is the direct N-acylation of N-ethyl-p-phenylenediamine with (4-aminophenyl)acetic acid, facilitated by a coupling agent, or more fundamentally, the reaction between an amine and a carboxylic acid derivative. The key step is the formation of the amide bond.

Computational methods can be used to model this amide bond formation. researchgate.net A typical investigation would involve mapping the potential energy surface of the reaction. The process starts by defining the reactants (the amine and the activated carboxylic acid) and the product (the amide). Computational algorithms are then used to locate the transition state (TS) structure connecting them. researchgate.net

The transition state for amide bond formation from an amine and a carboxylic acid typically involves a tetrahedral intermediate. nih.govnih.gov Quantum chemical calculations (e.g., using DFT) would optimize the geometry of this high-energy TS structure. A key feature of a correctly identified TS is that it has exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate—in this case, the simultaneous breaking of the C-O bond of the carboxylic acid and the formation of the C-N amide bond. researchgate.net

By calculating the energies of the reactants, the transition state, and the products, an energy profile for the reaction pathway can be constructed. The difference in energy between the reactants and the transition state is the activation energy (Ea). A lower activation energy implies a faster reaction rate. researchgate.net Computational studies have shown that catalysts, such as acids or Lewis acids, can significantly lower this energy barrier by activating the carbonyl group, making it more susceptible to nucleophilic attack by the amine. researchgate.netpnas.org For this compound, such an analysis would provide fundamental insights into the kinetics and thermodynamics of its synthesis.

Intrinsic Reaction Coordinate (IRC) Calculations

Intrinsic Reaction Coordinate (IRC) calculations are a fundamental tool in computational chemistry for elucidating the pathways of chemical reactions. Following the identification of a transition state (TS) structure, which represents a first-order saddle point on the potential energy surface, IRC calculations are performed to map out the minimum energy path connecting the transition state to the corresponding reactants and products. This process provides a detailed visualization of the geometric changes that occur throughout the reaction and confirms that the identified transition state is indeed the correct one for the reaction of interest. um.ac.idnih.govresearchgate.net

While specific IRC calculation data for the formation or reactions of this compound are not extensively available in the public domain, the principles of such calculations can be understood by examining analogous reactions, such as the acetylation of aniline (B41778). um.ac.idresearchgate.net The acetylation of an amino group, a key step in the synthesis of N-arylacetamides like the title compound, involves the nucleophilic attack of the amine on an acetylating agent, proceeding through a transition state to form the final amide product.

An IRC calculation for a reaction like the acetylation of the amino group in a precursor to this compound would commence from the optimized geometry of the transition state. The calculation then proceeds in both forward and backward directions along the reaction coordinate, tracing the path of steepest descent. The forward path leads to the product, in this case, the N-acetylated compound, while the backward path leads to the reactants, the amine and the acetylating agent.

The results of an IRC calculation are typically presented as an energy profile along the reaction coordinate. This profile illustrates the relative energies of the reactants, the transition state, and the products.

Table 1: Illustrative Energy Profile for a General Aniline Acetylation Reaction

SpeciesReaction CoordinateRelative Energy (kcal/mol)
Reactants (Aniline + Acetic Anhydride)-1.00.00
Transition State0.0+15.2
Products (Acetanilide + Acetic Acid)+1.0-3.87

Note: The data in this table is illustrative and based on findings for the acetylation of aniline, a reaction analogous to the formation of the amide bond in this compound. um.ac.id

The visualization of the IRC provides a frame-by-frame "movie" of the reaction mechanism. um.ac.idresearchgate.net For the formation of an N-arylacetamide, this would show the approach of the acetylating agent to the nitrogen atom of the aminophenyl group, the formation of the new nitrogen-carbon bond, the concurrent breaking of a bond within the acetylating agent (e.g., a carbon-oxygen bond in acetic anhydride), and the subsequent proton transfer steps to yield the final stable amide product and a byproduct.

Furthermore, IRC calculations are crucial for understanding more complex reaction mechanisms, such as intramolecular rearrangements or the cleavage of amide bonds under specific conditions. nih.govusfq.edu.ec For instance, a computational study on the cleavage of an unconstrained amide bond utilized IRC analysis to confirm the steps of the most favorable reaction mechanism, which involved an intramolecular nitrogen nucleophilic attack followed by proton transfer and bond cleavage. nih.govusfq.edu.ec Such analyses provide deep insights into the electronic and structural dynamics of the reaction.

Chemical Reactivity and Mechanistic Studies of 2 4 Aminophenyl N Ethylacetamide

Amide Bond Reactivity

The amide bond is generally characterized by its significant stability, a result of resonance delocalization between the nitrogen lone pair and the carbonyl pi-system. This delocalization imparts a partial double bond character to the C-N bond, increasing the energy barrier for rotation and decreasing the electrophilicity of the carbonyl carbon. Consequently, cleavage of the amide bond requires more forceful conditions compared to other carboxylic acid derivatives like esters or acid chlorides. libretexts.org

Amide hydrolysis, the cleavage of the amide bond by water, can be catalyzed by either acid or base, typically requiring heat. libretexts.org The products of this reaction for 2-(4-aminophenyl)-N-ethylacetamide would be 2-(4-aminophenyl)acetic acid and ethylamine (B1201723).

Acid-Catalyzed Hydrolysis: The mechanism involves the initial protonation of the amide carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from a water molecule. A subsequent proton transfer from the oxygen to the nitrogen atom makes the amino group a better leaving group (ethylamine). Finally, elimination of ethylamine yields the protonated carboxylic acid. libretexts.org

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the amide carbonyl carbon in a nucleophilic addition step. This is followed by the elimination of the ethylamide anion (⁻NHEt), which is a poor leaving group. This step is typically the rate-determining step and requires significant energy input (heating). The reaction is driven to completion by the deprotonation of the newly formed carboxylic acid by the strongly basic ethylamide anion. libretexts.org

A mild protocol for the alkaline hydrolysis of secondary and tertiary amides using sodium hydroxide in a non-aqueous methanol (B129727)/dichloromethane (B109758) mixture has been developed, which may be applicable. arkat-usa.org

Hydrolysis Condition Catalyst Mechanism Steps Products
AcidicH₃O⁺1. Protonation of carbonyl oxygen.2. Nucleophilic attack by water.3. Proton transfer to nitrogen.4. Elimination of ethylamine.2-(4-aminophenyl)acetic acid, Ethylammonium ion
BasicOH⁻1. Nucleophilic attack by hydroxide.2. Elimination of ethylamide anion.3. Deprotonation of carboxylic acid.2-(4-aminophenyl)acetate, Ethylamine

Intramolecular catalysis can significantly affect the rate of amide bond cleavage if a neighboring functional group is suitably positioned to participate in the reaction. For this compound, the para-positioning of the amino group relative to the acetyl side chain makes direct intramolecular nucleophilic catalysis on the amide carbonyl unlikely due to the distance and geometry. However, the electronic effects of the amino group, as discussed, indirectly influence the reactivity of the entire molecule.

Reactivity of the Aromatic Amino Group

The primary aromatic amino group (-NH₂) is a powerful activating group in electrophilic aromatic substitution reactions and also possesses nucleophilic character.

The amino group strongly activates the benzene (B151609) ring towards electrophilic attack by donating its lone pair of electrons into the aromatic π-system through resonance. dalalinstitute.com This increases the electron density at the ortho and para positions. Since the para position is already occupied by the N-ethylacetamide substituent, electrophilic substitution will be directed to the two ortho positions relative to the amino group. lkouniv.ac.in

Common electrophilic aromatic substitution reactions include:

Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) can occur readily, even without a Lewis acid catalyst, to introduce halogen atoms at the ortho positions. lkouniv.ac.in For instance, N-(4-aminophenyl)-N-methylacetamide has been shown to react with N-Bromosuccinimide (NBS) to achieve bromination. clockss.org

Nitration: Direct nitration with a mixture of nitric acid and sulfuric acid is often problematic for anilines, as the strongly acidic conditions can lead to oxidation of the ring and protonation of the amino group to form the anilinium ion (-NH₃⁺). The anilinium ion is a meta-directing and deactivating group. To circumvent this, the reactivity of the amino group is often moderated by converting it into an amide (acetanilide) before nitration. In the case of this compound, the molecule already contains an amide, but the free amino group remains highly reactive.

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) can introduce a sulfonic acid (-SO₃H) group at the ortho positions. This reaction is reversible. lkouniv.ac.in

Reaction Reagents Electrophile Expected Major Product(s)
BrominationBr₂, FeBr₃ or Br₂ in CH₃COOHBr⁺2-(4-amino-3-bromophenyl)-N-ethylacetamide, 2-(4-amino-3,5-dibromophenyl)-N-ethylacetamide
NitrationHNO₃, H₂SO₄ (Ac₂O protection)NO₂⁺2-(4-acetylamino-3-nitrophenyl)-N-ethylacetamide (after protection & nitration)
SulfonationFuming H₂SO₄SO₃2-Amino-5-(2-(ethylamino)-2-oxoethyl)benzenesulfonic acid

Primary aromatic amines react with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl at low temperatures (0-5 °C), to form a diazonium salt. byjus.com This process is known as diazotization. The amino group of this compound is expected to undergo this reaction to yield the corresponding diazonium salt.

The mechanism involves the formation of the nitrosonium ion (NO⁺) from nitrous acid, which is then attacked by the nucleophilic nitrogen of the primary amine. A series of proton transfers and the elimination of a water molecule lead to the formation of the aryl diazonium ion. byjus.com

Diazonium salts are highly versatile synthetic intermediates. The diazonium group can be replaced by a wide variety of substituents (e.g., -H, -OH, -X, -CN) or can act as an electrophile in coupling reactions with activated aromatic rings (like phenols or other anilines) to form brightly colored azo compounds. byjus.comgoogleapis.com For example, coupling the diazonium salt of this compound with a compound like 2-naphthol (B1666908) would produce an azo dye. google.com

The lone pair of electrons on the nitrogen atom of the primary amino group makes it a potent nucleophile. It can react with various electrophiles, leading to the formation of new bonds at the nitrogen.

Acylation: The amino group can be acylated by reacting with acyl chlorides or acid anhydrides to form a secondary amide. For example, reaction with acetyl chloride would yield N-(4-(2-(ethylamino)-2-oxoethyl)phenyl)acetamide. This is a common method for protecting the amino group. researchgate.net

Alkylation: Reaction with alkyl halides can lead to alkylation of the amino group. However, this reaction is often difficult to control and can result in a mixture of mono-, di-, and even tri-alkylated products (forming a quaternary ammonium (B1175870) salt).

Reactivity of the N-Ethylacetamide Moiety

The N-ethylacetamide portion of the molecule contains two primary sites of reactivity: the amide nitrogen and the alpha-carbon adjacent to the carbonyl group. The electronic environment of the amide group, characterized by the delocalization of the nitrogen lone pair into the carbonyl system, significantly influences the reactivity at these positions.

Alkylation and Acylation Reactions at Nitrogen

The nitrogen atom of the N-ethylacetamide group is generally less nucleophilic than the primary aniline (B41778) nitrogen due to the electron-withdrawing effect of the adjacent carbonyl group. Consequently, electrophilic attack, such as acylation, preferentially occurs at the more reactive 4-amino group on the phenyl ring. For instance, reaction with acetic anhydride (B1165640) would primarily yield N-(4-acetamidophenyl)-N-ethylacetamide.

Direct alkylation or acylation at the amide nitrogen is challenging but can be accomplished under specific conditions. The reaction typically requires the deprotonation of the amide N-H using a strong base to form a highly nucleophilic amidate anion. This anion can then react with an alkylating or acylating agent.

Table 1: Hypothetical Alkylation and Acylation Reactions at the Amide Nitrogen

Reaction TypeReagent 1 (Base)Reagent 2 (Electrophile)Product
AlkylationSodium Hydride (NaH)Iodomethane (CH₃I)2-(4-aminophenyl)-N-ethyl-N-methylacetamide
AlkylationPotassium tert-butoxide (t-BuOK)Benzyl Bromide (BnBr)2-(4-aminophenyl)-N-benzyl-N-ethylacetamide
AcylationSodium Hydride (NaH)Acetyl Chloride (CH₃COCl)N-acetyl-2-(4-aminophenyl)-N-ethylacetamide

It is important to note that competitive reactions, such as acylation of the aniline nitrogen, would need to be addressed through the use of protecting groups or by carefully controlling reaction conditions. researchgate.net The use of N-carbamoyl or N-acyl derivatives can facilitate the N-alkylation of related amino compounds under mild conditions, suggesting a potential strategy for the selective alkylation of the acetamide (B32628) nitrogen in this compound.

Reactions at the Alpha-Carbon of the Acetamide

The carbon atom alpha to the carbonyl group in the acetamide moiety possesses acidic protons. msu.edulibretexts.org Although they are less acidic than the alpha-protons of ketones or esters, they can be removed by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to generate an enolate ion. msu.edulibretexts.org This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. libretexts.org

The primary reaction involving the alpha-carbon is alkylation. The enolate can react with primary alkyl halides in an SN2 fashion to introduce an alkyl group at the alpha-position. libretexts.org The use of a strong, sterically hindered base like LDA is crucial to ensure complete enolate formation and to minimize side reactions like self-condensation or O-alkylation. msu.edu

Table 2: Potential Reactions at the Alpha-Carbon

BaseElectrophileProduct
Lithium Diisopropylamide (LDA)Methyl Iodide (CH₃I)2-(4-aminophenyl)-N-ethylpropanamide
Lithium Diisopropylamide (LDA)Ethyl Bromide (CH₃CH₂Br)2-(4-aminophenyl)-N-ethylbutanamide
Lithium Diisopropylamide (LDA)Benzyl Bromide (C₆H₅CH₂Br)2-(4-aminophenyl)-N-ethyl-3-phenylpropanamide

These alpha-substitution reactions are powerful tools for modifying the carbon skeleton of the molecule, allowing for the synthesis of a diverse range of derivatives. libretexts.orgidc-online.com

Reaction Kinetics and Mechanism Elucidation

Understanding the kinetics and mechanisms of reactions involving this compound is essential for optimizing reaction conditions and controlling product selectivity. This involves monitoring the reaction progress over time and identifying key intermediates.

In-situ Spectroscopic Monitoring of Reaction Progress

In-situ spectroscopic techniques are invaluable for observing the transformation of reactants into products in real-time without altering the reaction mixture. dokumen.pub For reactions involving this compound, several spectroscopic methods can be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR can track the disappearance of reactant signals and the appearance of product signals. For example, in an acylation reaction at the aniline nitrogen, one could monitor the shift of the aromatic proton signals and the disappearance of the aniline N-H protons. rsc.org

Infrared (IR) Spectroscopy : IR spectroscopy is particularly useful for monitoring changes in functional groups. The stretching frequencies of N-H, C=O, and C-N bonds are sensitive to their chemical environment and can provide real-time information about the reaction progress.

Phosphorus-31 (31P) NMR Spectroscopy : In reactions involving organophosphorus reagents, such as certain catalytic cycles, 31P NMR can be used to observe the catalyst's resting state and key intermediates. nih.govacs.org

Table 3: Spectroscopic Changes for Monitoring Reactions

Reaction TypeSpectroscopic MethodObservable Change
Aniline Acylation1H NMRDisappearance of aniline -NH₂ protons, shift in aromatic signals.
Aniline AcylationIRShift in amide C=O stretch, appearance of a new amide N-H stretch.
α-Carbon Alkylation1H NMRDisappearance of α-proton signal, appearance of new alkyl signals.
α-Carbon Alkylation13C NMRShift in α-carbon and carbonyl carbon signals.

Kinetic Profiling of Functional Group Transformations

Kinetic profiling involves measuring the concentration of reactants, intermediates, and products at various time points during a reaction. This data is then used to generate reaction rate profiles, which are essential for elucidating the reaction mechanism. rsc.org

A typical procedure for kinetic profiling involves initiating the reaction and withdrawing aliquots at specific intervals. These samples are then quenched and analyzed by a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), often using an internal standard for accurate quantification. rsc.org

The resulting concentration-time data can be plotted to visualize the reaction progress. For example, in a consecutive reaction where the aniline group is first acylated, followed by a slower reaction at another site, the kinetic profile would show the initial rapid consumption of the starting material, the transient formation and subsequent consumption of the mono-acylated intermediate, and the gradual formation of the final product. Such studies provide insights into the relative reactivities of the different functional groups within the molecule. researchgate.net

Table 4: Hypothetical Kinetic Data for Aniline Acylation

Time (minutes)[this compound] (M)[Product] (M)
01.000.00
100.750.25
200.560.44
300.420.58
600.180.82
1200.030.97

This kinetic data allows for the determination of reaction rate constants and helps in understanding the factors that influence the reaction pathway.

Derivatization and Functionalization Strategies of 2 4 Aminophenyl N Ethylacetamide

Strategic Modification for Enhanced Research Utility

The ability to modify 2-(4-aminophenyl)-N-ethylacetamide is crucial for its application in various research contexts. Strategic derivatization can introduce new properties to the molecule, making it a valuable tool for studying biological systems and chemical processes.

The primary amine group on the phenyl ring of this compound serves as a key handle for the attachment of reporter tags, such as fluorescent labels. This functionalization is instrumental in creating fluorescent probes for various analytical and imaging applications.

For instance, fluorescent dyes are essential for visualizing cellular structures, especially in cases where genetic tagging with fluorescent proteins is not feasible. nih.gov The aromatic amine of compounds similar to this compound can be reacted with fluorescent dyes that possess a reactive group, such as an isothiocyanate. An example is the conjugation of fluorescein (B123965) isothiocyanate (FITC) to aminophenyl-containing molecules to create fluorescent ligands. acs.org This approach allows for the direct staining and visualization of specific biological targets. acs.org

The choice of the fluorescent tag and any intervening linker is critical. The introduction of hydrophilic linkers, for example, can be important in reducing non-specific binding of the fluorescent probe to cellular components, thereby enhancing the signal-to-noise ratio in imaging studies. acs.orgresearchgate.net

A variety of fluorescent dyes with different excitation and emission wavelengths can be used, enabling multicolor staining experiments. nih.gov For example, a related compound, 2-(4-aminophenyl)benzothiazole (APBT), is used for its blue fluorescence in multicolor staining of bacterial spores, in combination with other dyes like auramine (B1663534) O (green) and safranin O (red and green). nih.govnih.govfrontiersin.org This highlights the principle that the aminophenyl moiety is a versatile anchor for creating a palette of fluorescent probes.

The primary amine of this compound is a nucleophilic site that readily participates in reactions to conjugate the molecule with other chemical entities. This strategy is widely used to create more complex molecules with tailored properties.

One common approach is amide bond formation, where the amine reacts with a carboxylic acid or its activated derivative. This has been demonstrated in the synthesis of various biologically active compounds. For example, N-(4-aminophenyl)-substituted amides are synthesized by reacting the aminophenyl group with acyl chlorides. researchgate.net This fundamental reaction is a cornerstone of medicinal chemistry and materials science.

Furthermore, the aminophenyl group can be used to link the core structure to various linkers, such as polyethylene (B3416737) glycol (PEG) chains. nih.gov This is a common strategy in drug discovery, for example in the development of Proteolysis Targeting Chimeras (PROTACs), where a linker connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase. nih.gov

The versatility of the amine group also allows for its participation in other types of coupling reactions. For example, it can undergo nucleophilic aromatic displacement reactions with halogenated pyrimidines to form 2,4-diaminopyrimidine (B92962) structures. nih.gov Additionally, the amine can be derivatized to improve analytical detection, such as by tagging with high proton affinity groups to enhance sensitivity in mass spectrometry. nih.gov The conjugation of zwitterionic moieties like aspartic acid to aminophenyl-containing drugs has been explored as a strategy to limit their access to the central nervous system. acs.org

The bifunctional nature of this compound, possessing both an amine and an amide group, makes it a potential monomer for polymerization and oligomerization studies. The amine group can participate in step-growth polymerization reactions to form polyamides, polyimides, or other polymer structures.

While specific polymerization studies involving this compound are not extensively detailed in the provided search results, the general principles of using aminophenyl compounds as monomers are well-established. For instance, diamine monomers are crucial in the synthesis of polyamides through interfacial polymerization with acyl chlorides. nih.gov The resulting polyamide films have applications in areas like nanofiltration and gas separation. nih.gov

The amine functionality can also be involved in the synthesis of polyaniline oligomers and other conductive polymers. sc.edu The properties of the resulting polymers, such as their solubility and processability, can be tuned by the nature of the substituents on the monomer.

It is also conceivable that under certain conditions, molecules with amine and amide functionalities could undergo self-condensation or oligomerization, although this can sometimes be an undesired side reaction. sit.edu.cn The study of such reactions is important for understanding the stability and reactivity of the compound. sit.edu.cn

Table 1: Examples of Derivatization Strategies for Aminophenyl Compounds

Derivatization StrategyReagent/MoietyPurpose
Fluorescent LabelingFluorescein isothiocyanate (FITC)Creation of fluorescent probes
Amide Bond FormationAcyl Chlorides, Carboxylic AcidsSynthesis of complex molecules, PROTACs
Linker AttachmentPolyethylene glycol (PEG)Modification of pharmacokinetic properties
Nucleophilic Aromatic SubstitutionDichloropyrimidinesSynthesis of substituted heterocycles
PolymerizationDiacyl ChloridesFormation of polyamides

Functionalization for Complex Molecule Synthesis

The inherent reactivity of this compound makes it a valuable building block in the synthesis of more intricate molecular architectures, including heterocyclic systems and other advanced organic structures.

The aminophenyl moiety is a common starting point for the synthesis of various heterocyclic rings. Heterocyclic compounds are ubiquitous in natural products, pharmaceuticals, and materials. uou.ac.in

One prominent example is the synthesis of phenazines. Substituted bromoanilines, which can be conceptually related to derivatives of this compound, can be regioselectively converted to disubstituted phenazines via palladium-catalyzed aryl ligation. clockss.org This method allows for the construction of complex, highly fluorescent pentacyclic ring systems. clockss.org

The amine group can also be a key component in the formation of other heterocyclic systems like quinazolines. For instance, N-acetylanthranilonitrile can be cyclized to form a 2-methyl-4-ketodihydroquinazoline. nasa.gov While not a direct reaction of this compound, this illustrates the potential for the acetamide (B32628) and amino functionalities to participate in cyclization reactions to form heterocycles.

Furthermore, the amine group can be used to build larger, more complex heterocyclic structures. For example, it can be reacted with other precursors to form parts of larger systems like isoindoloquinazolinediones. nasa.gov The synthesis of oxazolidinone derivatives, which have applications in the field of blood coagulation, can also involve N-(4-aminophenyl)acetamide derivatives. google.com

Beyond heterocyclic synthesis, this compound and its derivatives serve as versatile building blocks in multi-step organic synthesis. lookchem.com The term "building block" in this context refers to a molecule that provides a specific structural motif that is incorporated into a larger, final target molecule.

Advanced organic synthesis often involves the sequential and controlled formation of new chemical bonds. nih.govuwr.edu.pl The functional groups of this compound allow for its participation in a wide range of synthetic transformations. The amine group can be acylated, alkylated, or used in various coupling reactions to build molecular complexity. researchgate.netnih.govnih.gov

For example, in the synthesis of potent enzyme inhibitors, the aminophenyl moiety can be a key structural element that interacts with the target protein. The rest of the molecule can be elaborated from this core structure through a series of synthetic steps. nih.gov The development of new catalytic methods, such as palladium-catalyzed cross-coupling reactions, has greatly expanded the utility of building blocks like this compound in constructing complex molecular frameworks. preprints.org

The ability to perform late-stage functionalization on such building blocks is also a powerful strategy in modern drug discovery, allowing for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies. nih.gov

Analytical Derivatization Techniques

Analytical derivatization involves the chemical modification of a compound to alter its physicochemical properties, making it more suitable for a specific analytical method. For this compound, these techniques target the reactive primary amine group to improve analytical performance. The primary goals are to increase its volatility for gas chromatography, enhance its retention and resolution in liquid chromatography, and boost its ionization efficiency for mass spectrometry.

Enhanced Chromatographic Separation and Resolution

The analysis of polar compounds like this compound by high-performance liquid chromatography (HPLC) can be challenging. Its polarity can lead to poor retention on common reversed-phase columns and potential peak tailing, compromising separation from other components in complex mixtures. Derivatization offers a robust solution by chemically modifying the analyte to increase its hydrophobicity and improve its interaction with the stationary phase.

One common strategy is the pre-column derivatization of the primary amine group. Reagents that react with amines to form a less polar, more hydrophobic derivative can significantly enhance retention on reversed-phase columns (e.g., C18). This increased retention allows for the use of stronger mobile phases, leading to better peak shapes and improved resolution between closely eluting compounds. sigmaaldrich.com

Several factors are key to optimizing chromatographic separation:

Retention Factor (k): By increasing the hydrophobicity of the derivative, its retention factor is increased, which can improve resolution, especially for analytes that elute early. libretexts.org

Selectivity (α): Derivatization changes the chemical nature of the analyte, which can alter its relative affinity for the stationary phase compared to other compounds, thereby improving selectivity. libretexts.org

Column Efficiency (N): While not directly altered by derivatization, improved peak shape resulting from better analyte-stationary phase interaction contributes to a higher practical column efficiency. libretexts.org

For instance, reacting the primary amine of this compound with a reagent like dansyl chloride not only adds a bulky, nonpolar group but also introduces a fluorescent tag, enabling highly sensitive detection. Other reagents, such as 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu), have been shown to effectively derivatize primary amines, leading to stable derivatives with excellent chromatographic properties and allowing for efficient separation on reversed-phase columns. sigmaaldrich.com

Derivatization ReagentTarget Functional GroupEffect on Chromatography
Dansyl ChloridePrimary AmineIncreases hydrophobicity, enhancing retention on reversed-phase columns.
Dabsyl ChloridePrimary AmineSimilar to dansyl chloride, adds a chromophoric group for UV-Vis detection.
N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA)Primary AmineIncreases volatility for gas chromatography; increases hydrophobicity for reversed-phase LC. researchgate.net
Acetic Anhydride (B1165640)Primary AmineAcetylates the amine, reducing polarity and improving peak shape. researchgate.net

This table presents potential derivatization reagents for this compound to enhance chromatographic performance based on general principles of amine derivatization.

Improved Mass Spectrometric Detection and Ionization Efficiency

Mass spectrometry (MS), particularly when coupled with electrospray ionization (ESI), is a powerful tool for the detection and quantification of analytes. The sensitivity of ESI-MS is highly dependent on the analyte's ability to form gas-phase ions. For this compound, derivatization can be used to introduce functional groups that enhance its ionization efficiency, leading to significantly lower detection limits. researchgate.netnih.gov

The primary amine group on the phenyl ring is a site for protonation, allowing for detection in positive-ion mode ESI-MS. However, its proton affinity may not be optimal for achieving the highest sensitivity. Derivatization strategies often focus on introducing a "charge tag" – a group that is more easily ionized. nih.gov This can be a pre-charged moiety or a group with very high proton affinity, such as a tertiary amine. nih.gov

For example, derivatizing the primary amine with a reagent that incorporates a tertiary amino group can significantly increase the ESI response. nih.govnih.gov This is because the tertiary amine has a higher gas-phase basicity and is more readily protonated than the primary aromatic amine, resulting in a more abundant [M+H]⁺ ion signal.

Furthermore, derivatization can improve fragmentation behavior in tandem mass spectrometry (MS/MS), leading to more specific and reliable quantification. The choice of derivatizing agent can influence which fragment ions are produced and their relative abundances, allowing methods to be tailored for specific analytical needs. nih.gov

Derivatization StrategyEffect on Mass SpectrometryPredicted Ion Behavior
No Derivatization Forms adducts in ESI-MS.Predicted [M+H]⁺ at m/z 179.11789. uni.lu
Propionylation Increases hydrophobicity and surface activity, potentially enhancing ESI response. researchgate.netShifts the m/z value by +56 Da per propionyl group.
Introduction of a Tertiary Amine Adds a site of high proton affinity, significantly increasing ionization efficiency in positive-ion ESI. nih.govnih.govIncreases the m/z value and enhances the signal intensity of the [M+H]⁺ ion.
Dansylation Adds a readily ionizable group and allows for specific fragmentation patterns in MS/MS.Shifts the m/z value by +233 Da.

This table outlines theoretical derivatization strategies and their expected impact on the mass spectrometric detection of this compound.

Structure Reactivity and Structure Function Relationships of 2 4 Aminophenyl N Ethylacetamide Analogs

Influence of Substituents on Chemical Reactivity

The reactivity of 2-(4-aminophenyl)-N-ethylacetamide and its analogs is significantly influenced by the nature and position of substituents on the aromatic ring and the acetamide (B32628) side chain. These substituents can alter the electron density distribution and steric environment of the molecule, thereby affecting its reaction rates and selectivity in various chemical transformations.

Electronic and Steric Effects on Reaction Rates and Selectivity

The electronic properties of substituents on the phenyl ring play a crucial role in the chemical reactivity of this compound analogs. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can modulate the nucleophilicity of the amino group and the electrophilicity of the carbonyl carbon in the acetamide moiety.

Electronic Effects:

Electron-Donating Groups (EDGs): Substituents like alkyl, alkoxy, and amino groups increase the electron density on the aromatic ring through inductive and resonance effects. This, in turn, enhances the nucleophilicity of the para-amino group, making it more reactive towards electrophiles. For instance, the presence of an EDG would likely accelerate reactions involving the amino group, such as acylation or alkylation.

Electron-Withdrawing Groups (EWGs): Conversely, substituents like nitro, cyano, and halo groups decrease the electron density on the aromatic ring. This reduces the nucleophilicity of the amino group, thereby slowing down its reactions with electrophiles. However, EWGs can increase the electrophilicity of the ring, making it more susceptible to nucleophilic aromatic substitution, although such reactions are generally less common for anilines.

A theoretical study on organic amines highlighted that substituents affect the electron cloud distribution on the amine group, with electron-donating groups at certain positions potentially enhancing reactivity. bohrium.com However, there is an optimal range for the electron cloud distribution on the amine group for a given reaction. bohrium.com

Steric Effects:

Steric hindrance, the spatial arrangement of atoms in a molecule, also significantly impacts reaction rates.

Bulky Substituents: Large substituents near the reactive centers (the amino group or the acetamide group) can physically obstruct the approach of reagents, slowing down the reaction. libretexts.org For example, introducing a bulky alkyl group ortho to the amino group in a this compound analog would likely decrease the rate of reactions at that amino group due to steric hindrance. libretexts.org

Substituents on the Acetamide Nitrogen: The nature of the substituent on the acetamide nitrogen (the ethyl group in the parent compound) also exerts a steric effect. Replacing the ethyl group with a bulkier group like a tert-butyl group would increase steric hindrance around the carbonyl group, potentially slowing down reactions involving nucleophilic attack at the carbonyl carbon. acs.org

Research on the reactions of phenyl 2,4,6-trinitrophenyl ethers with aniline (B41778) and N-methylaniline demonstrated that increased steric hindrance in the formation of the intermediate and in proton transfer steps significantly lowers the reaction rate. rsc.org This principle can be extended to analogs of this compound, where bulky substituents would similarly impede reaction pathways.

Positional Isomerism and its Impact on Chemical Behavior

The position of substituents on the aromatic ring of this compound analogs has a profound impact on their chemical behavior. Moving a substituent from one position to another can alter the electronic and steric environment of the reactive sites, leading to different reaction outcomes and properties.

Consider the parent compound, this compound. The amino group is at the para position relative to the acetamidoethyl group. If we consider its positional isomers, such as 2-(2-aminophenyl)-N-ethylacetamide (ortho-isomer) and 2-(3-aminophenyl)-N-ethylacetamide (meta-isomer), their chemical reactivity will differ significantly.

Ortho-Isomer: In the ortho-isomer, the amino group is in close proximity to the acetamidoethyl side chain. This proximity can lead to intramolecular interactions, such as hydrogen bonding between the amino group and the carbonyl oxygen of the acetamide. This can influence the conformation of the molecule and the reactivity of both functional groups. For instance, the nucleophilicity of the amino group might be reduced due to its involvement in hydrogen bonding. Steric hindrance between the two adjacent groups would also be a significant factor, potentially hindering reactions at both sites.

Meta-Isomer: In the meta-isomer, the amino group is further away from the acetamidoethyl group compared to the ortho-isomer. The electronic influence of the acetamidoethyl group on the amino group is primarily inductive and weaker than the resonance effect observed in the para-isomer. The steric hindrance between the two groups is minimal.

A study on naphthalene (B1677914) diimide coordination polymers demonstrated that positional isomerism can lead to different molecular shapes (linear vs. zigzag chains) and supramolecular networks, which in turn affects their photochromic properties. rsc.org Similarly, for this compound analogs, different positional isomers can lead to distinct solid-state packing and intermolecular interactions, influencing physical properties like melting point and solubility. docbrown.info

The impact of positional isomerism on reactivity is also evident in substitution reactions on the aromatic ring. The directing effects of the existing substituents will determine the position of incoming electrophiles. For example, in the para-isomer, the amino group is a strong activating and ortho-, para-directing group, while the acetamidoethyl group is a weakly deactivating and ortho-, para-directing group. Electrophilic substitution would likely occur at the positions ortho to the powerful amino group. In the meta-isomer, the directing effects of the two groups would reinforce each other to direct incoming electrophiles to the positions ortho and para to the amino group.

Structure-Activity Correlations in Molecular Interactions (excluding clinical outcomes)

The interaction of this compound analogs with biological macromolecules, particularly proteins, is governed by the principles of molecular recognition. The specific structural features of these analogs determine their binding affinity and selectivity for a given protein target.

Ligand-Protein Binding Mechanisms (General Principles)

Key Non-Covalent Interactions:

Hydrogen Bonds: These are crucial for specificity and involve a hydrogen atom being shared between two electronegative atoms, such as oxygen or nitrogen. In this compound, the amino group (H-bond donor) and the carbonyl oxygen of the acetamide (H-bond acceptor) are key sites for hydrogen bonding with protein residues. mdpi.com

Hydrophobic Interactions: The nonpolar parts of the ligand, such as the phenyl ring and the ethyl group, can interact favorably with hydrophobic pockets in the protein, driven by the tendency of water to exclude nonpolar molecules. nih.gov

Van der Waals Forces: These are weak, short-range attractions between all atoms and are significant in ensuring a snug fit between the ligand and the protein's binding site.

Electrostatic Interactions: These occur between charged or polar groups on the ligand and the protein. The amino group of this compound can be protonated at physiological pH, allowing for electrostatic interactions with negatively charged residues like aspartate or glutamate (B1630785) in the protein. nih.gov

Models of Ligand Binding:

Lock-and-Key Model: This early model proposed that the ligand and protein have complementary rigid shapes that fit together perfectly. researchgate.net

Induced-Fit Model: This more refined model suggests that the binding of a ligand can induce conformational changes in the protein, leading to a better fit. researchgate.net

Conformational Selection: This model posits that a protein exists as an ensemble of different conformations in solution, and the ligand preferentially binds to a specific pre-existing conformation. researchgate.netplos.org

The binding process is also governed by thermodynamics, with the change in Gibbs free energy (ΔG) determining the binding affinity. A more negative ΔG indicates a stronger binding interaction. This free energy change is composed of both enthalpic (ΔH) and entropic (ΔS) contributions. researchgate.net

Role of Linker Chemistry in Molecular Design

In many drug design strategies, a "linker" is used to connect a pharmacophore (the part of the molecule responsible for the biological effect) to another molecular entity, such as a carrier molecule or another pharmacophore. symeres.com In the context of this compound analogs, the ethylacetamide moiety can be considered a linker connecting the 4-aminophenyl group to a potential interaction partner or modifying group.

The chemical nature of the linker is critical as it influences:

Solubility and Physicochemical Properties: The linker can be modified to improve the water solubility or lipophilicity of the entire molecule. symeres.com

Conformational Flexibility: The length and rigidity of the linker determine the spatial relationship between the connected molecular fragments, which can be crucial for optimal interaction with a target protein. symeres.com

Stability: The chemical bonds within the linker determine its stability under physiological conditions. For example, amide bonds, like the one in the acetamide group, are generally more stable than ester bonds. researchgate.net

For instance, in the design of antibody-drug conjugates (ADCs), the linker connecting the antibody to the cytotoxic drug must be stable in circulation but cleavable at the target site. symeres.com While not an ADC, the principles of linker design are applicable to this compound analogs. The ethylacetamide linker provides a certain distance and orientation to the aminophenyl group. Variations in this linker, such as changing its length (e.g., using propionamide (B166681) instead of acetamide) or introducing different functional groups, would alter the molecule's interaction profile with a protein.

Research has shown that even subtle changes in linker chemistry, such as replacing a maleimide (B117702) with an acetamide, can improve in vivo stability. researchgate.net The choice of linker can also influence whether a conjugate is cleavable or non-cleavable, which dictates how a payload is released. symeres.com

Exploration of Recognition Motifs

Recognition motifs are specific structural features or patterns of functional groups on a ligand that are recognized by a protein's binding site. For this compound and its analogs, several key recognition motifs can be identified:

The 4-Aminophenyl Group: The primary amino group on the phenyl ring is a potent hydrogen bond donor and can also participate in electrostatic interactions when protonated. The phenyl ring itself can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein binding site.

The N-Ethylacetamide Moiety: The carbonyl oxygen of the acetamide is a strong hydrogen bond acceptor. The N-H of the amide is a hydrogen bond donor. The ethyl group provides a hydrophobic interaction point.

Substituents: Any additional substituents on the phenyl ring or modifications to the ethylacetamide group will introduce new recognition motifs. For example, a hydroxyl group can act as both a hydrogen bond donor and acceptor. A halogen atom can participate in halogen bonding, a specific type of non-covalent interaction with a Lewis base, such as a carbonyl oxygen on the protein backbone. acs.org

Structure-activity relationship (SAR) studies often involve systematically modifying these recognition motifs to understand their contribution to binding affinity and selectivity. For example, a study on phosphodiesterase 4D (PDE4D) inhibitors showed that a phenylalanine residue in the binding site is a key recognition motif for achieving selectivity. nih.gov Ligands were designed to specifically interact with this residue. nih.gov

The spatial arrangement of these motifs is also critical. The relative positions of the hydrogen bond donors and acceptors, and the hydrophobic regions, must be complementary to the arrangement of corresponding features in the protein's binding site for strong and specific binding to occur.

Data Tables

Table 1: Influence of Substituents on the Reactivity of the Amino Group in Phenylamine Analogs

Substituent at para-positionElectronic EffectExpected Effect on Nucleophilicity of Amino GroupExpected Reaction Rate with Electrophiles
-OCH₃Electron-Donating (Resonance)IncreaseIncrease
-CH₃Electron-Donating (Inductive)IncreaseIncrease
-HReference--
-ClElectron-Withdrawing (Inductive > Resonance)DecreaseDecrease
-NO₂Strong Electron-Withdrawing (Resonance and Inductive)Strong DecreaseStrong Decrease

This table is illustrative and based on general principles of electronic effects.

Table 2: Potential Non-Covalent Interactions of this compound Moieties in a Protein Binding Site

Molecular MoietyPotential Interaction TypePotential Protein Residue Partner
4-Amino group (-NH₂)Hydrogen Bond Donor, Electrostatic (as -NH₃⁺)Asp, Glu, Carbonyl O
Phenyl ringπ-π Stacking, HydrophobicPhe, Tyr, Trp, Leu, Val
Acetamide Carbonyl (-C=O)Hydrogen Bond AcceptorSer, Thr, Asn, Gln, Backbone N-H
Acetamide N-HHydrogen Bond DonorCarbonyl O, Asp, Glu
Ethyl group (-CH₂CH₃)HydrophobicAla, Val, Leu, Ile

This table provides examples of potential interactions and is not exhaustive.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(4-aminophenyl)-N-ethylacetamide, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from substituted phenols or acetamide precursors. For example, substituted acetamides can be synthesized by reacting 4-aminophenol derivatives with ethylamine-containing reagents under controlled acylation conditions. Key steps include:

  • Amino protection : Use of protecting groups (e.g., phthaloyl) to prevent unwanted side reactions .

  • Coupling reactions : Employing reagents like acetyl chloride derivatives in anhydrous solvents (e.g., dichloromethane) with catalysts such as triethylamine .

  • Yield optimization : Adjusting temperature (e.g., 0–5°C for exothermic steps) and stoichiometry (1:1.2 molar ratio of amine to acylating agent) to minimize by-products .

    • Data Table :
StepReagents/ConditionsYield (%)Reference
AcylationEthyl chloroacetate, Et₃N, DCM65–75
DeprotectionHydrazine hydrate, ethanol80–85

Q. How can the structural identity and purity of this compound be confirmed experimentally?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H and 13C^{13}C NMR spectra for characteristic peaks:
  • 1H^1H: Aromatic protons (δ 6.5–7.5 ppm), N–H (δ 1.2–1.5 ppm for ethyl group) .
  • 13C^{13}C: Carbonyl (C=O) at ~170 ppm, aromatic carbons at 110–150 ppm .
  • Infrared Spectroscopy (IR) : Confirm amide C=O stretch (~1650 cm⁻¹) and N–H bend (~3300 cm⁻¹) .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. What computational strategies are effective in predicting the pharmacological targets of this compound?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with receptors (e.g., tyrosine kinases or GPCRs). Key parameters:

  • Grid box centered on active sites (e.g., ATP-binding pocket for kinases).

  • Scoring functions to rank binding affinities (ΔG ≤ -7 kcal/mol suggests strong binding) .

  • QSAR Modeling : Correlate substituent effects (e.g., electron-donating groups on the phenyl ring) with bioactivity using descriptors like logP and polar surface area .

    • Data Table :
Target ProteinDocking Score (kcal/mol)Key InteractionsReference
Tyrosine Kinase-8.2H-bond with Asp831, hydrophobic with Phe837

Q. How can the stability and degradation pathways of this compound be characterized under physiological conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to stressors:

  • Acidic/alkaline hydrolysis : 0.1M HCl/NaOH at 60°C for 24 hours.

  • Oxidative stress : 3% H₂O₂ at 25°C for 6 hours.

  • LC-MS Analysis : Identify degradation products (e.g., hydrolyzed acetamide or oxidized aryl amines) .

  • Kinetic Modeling : Calculate half-life (t₁/₂) using first-order kinetics under varying pH/temperature .

    • Data Table :
Stress ConditionMajor Degradation Productt₁/₂ (hours)Reference
Acidic (pH 2)4-Aminophenol derivative12.5
Oxidative (H₂O₂)N-oxide derivative8.3

Q. What in vitro assays are suitable for evaluating the antimicrobial activity of this compound?

  • Methodological Answer :

  • Broth Microdilution : Determine minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use 96-well plates with Mueller-Hinton broth and optical density (OD₆₀₀) measurements .

  • Time-Kill Assays : Assess bactericidal effects over 24 hours at 2× MIC. Plate aliquots on agar to count colony-forming units (CFU/mL) .

    • Data Table :
Bacterial StrainMIC (μg/mL)Bactericidal Effect (CFU reduction at 24h)Reference
S. aureus323-log reduction
E. coli>128No significant reduction

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.